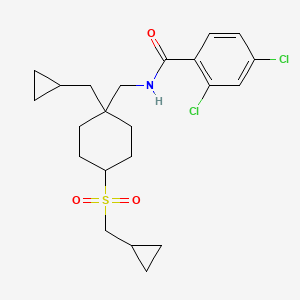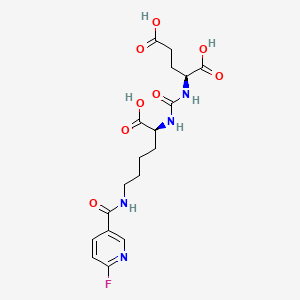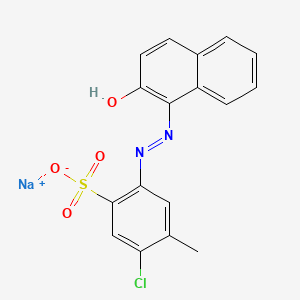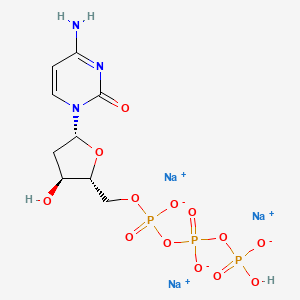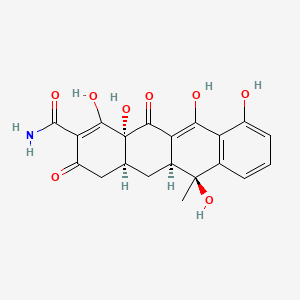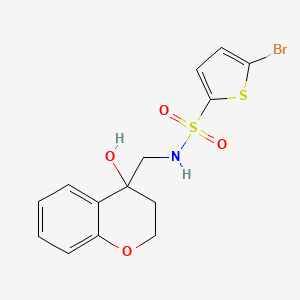
Derazantinib dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Derazantinib is a multi-kinase inhibitor with pan-FGFR activity which has shown preliminary therapeutic activity against FGFR2 fusion-positive intrahepatic cholangiocarcinoma (iCCA). Derazantinib dihydrochloride is a salt of Derazantinib.
Aplicaciones Científicas De Investigación
Pharmacokinetic Properties and Drug Interactions Derazantinib, a multikinase inhibitor with activity against fibroblast growth factor receptors (FGFR) 1, 2, and 3, was studied for its pharmacokinetics and potential drug-drug interactions. In a study involving rats, it was found that co-administration with naringin did not significantly alter the pharmacokinetic parameters of derazantinib, suggesting that it can be safely administered with naringin without dose adjustments (Liu et al., 2023).
Therapeutic Activity in Cholangiocarcinoma Derazantinib has shown promising results in the treatment of intrahepatic cholangiocarcinoma (iCCA), especially in cases with FGFR2 fusions. A multicentre study involving patients with iCCA who were intolerant or ineligible for first-line chemotherapy reported an overall response rate of 20.7% and a disease control rate of 82.8%, indicating its potential efficacy in this specific cancer type (Mazzaferro et al., 2018).
Investigational Use in Cholangiocarcinoma Derazantinib is being investigated for its clinical role in treating iCCA with FGFR2 fusions, rearrangements, mutations, and amplifications. It is noted for its potent inhibition of FGFR1–3 kinases and has additional activity against other kinases, suggesting a differentiated role in treating iCCA. The drug has demonstrated clinically meaningful efficacy with a manageable safety profile (Braun et al., 2021).
Inhibition of FGFR and CSF1R in Cancer Treatment In research focusing on cancer models, derazantinib has been shown to inhibit FGFR1-3 as well as colony-stimulating factor receptor-1 (CSF1R) in macrophages and tumor cells. This dual inhibition suggests a role for derazantinib in modulating the tumor microenvironment and enhancing the efficacy of cancer immunotherapies, such as PD-L1 antibodies (Shemerly et al., 2022).
Effects on Angiogenesis A study on the effects of derazantinib on vascular development using zebrafish embryos highlighted its role in inhibiting multiple angiogenic processes linked to FGF and VEGF signaling. This suggests that derazantinib could serve as a potent anti-angiogenic treatment, particularly in cancer therapy (Kotini et al., 2020).
Synergistic Effects with Chemotherapy In gastric cancer models, derazantinib demonstrated strong efficacy and synergized with the chemotherapy drug paclitaxel. This synergy was significantly associated with higher levels of M2-type macrophages, indicating its potential in combination therapy for cancer treatment (Mcsheehy et al., 2022).
Antitumor Activity in Intrahepatic Cholangiocarcinoma Derazantinib's antitumor activity was further evidenced in a study on intrahepatic cholangiocarcinoma, where it inhibited the growth of CCA cell lines, activated apoptotic signaling, and reduced invasiveness. This supports the role of FGFR inhibitors like derazantinib in targeted therapy for cholangiocarcinoma treatment (Raggi et al., 2019).
Propiedades
Número CAS |
1821329-75-2 |
|---|---|
Nombre del producto |
Derazantinib dihydrochloride |
Fórmula molecular |
C29H31Cl2FN4O |
Peso molecular |
541.49 |
Nombre IUPAC |
(R)-6-(2-fluorophenyl)-N-(3-(2-((2-methoxyethyl)amino)ethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine dihydrochloride |
InChI |
1S/C29H29FN4O.2ClH/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29;;/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34);2*1H/t26-;;/m1../s1 |
Clave InChI |
OLDWOVJAXRWCGT-FBHGDYMESA-N |
SMILES |
Cl.Cl.COCCNCCc1cccc(Nc2ncc3C[C@@H](c4ccccc4F)c5ccccc5c3n2)c1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Derazantinib dihydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




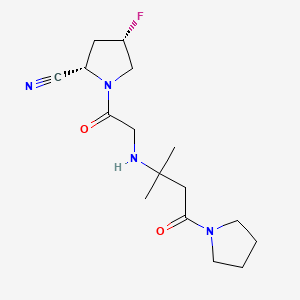
![1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B606982.png)
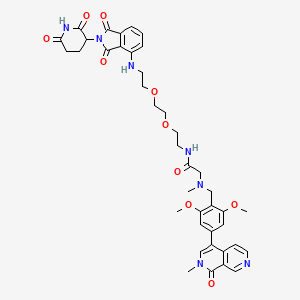
![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)
![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)
![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)
